molecular formula C18H16FN5OS B3020751 N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921881-41-6

N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B3020751
CAS No.: 921881-41-6
M. Wt: 369.42
InChI Key: GZRNNMZMGKAZTN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core. The molecule is substituted at the 7-position with a phenyl group and at the 3-position with a thioether-linked acetamide moiety, where the acetamide is further N-substituted with a 4-fluorophenyl group.

The synthesis of analogous compounds (e.g., 1,2,4-triazole derivatives) involves S-alkylation of triazolethiones with α-halogenated ketones or acetamides in basic media, as demonstrated in related studies . Spectral characterization (IR, NMR) confirms the absence of tautomeric thiol forms in such derivatives, favoring thione or thioether configurations .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5OS/c19-13-6-8-14(9-7-13)20-16(25)12-26-18-22-21-17-23(10-11-24(17)18)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRNNMZMGKAZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

A. Imidazo[2,1-c][1,2,4]triazole vs. 1,2,4-Triazole Derivatives Compounds [10–15] from feature a 1,2,4-triazole core substituted with phenylsulfonyl and difluorophenyl groups, S-alkylated with ethanone or fluoroethanone moieties.

Feature Target Compound Compounds [10–15] ()
Core Structure Imidazo[2,1-c][1,2,4]triazole 1,2,4-Triazole
Key Substituents 7-Phenyl, 3-(thioacetamide-4-fluorophenyl) 4-(4-X-phenylsulfonyl)phenyl, S-alkyl ethanone
Tautomerism Thioether configuration (no S-H observed) Thione configuration (C=S at 1247–1255 cm⁻¹)
Synthetic Route Likely S-alkylation of triazolethione S-alkylation of triazolethione

B. Imidazo[2,1-b][1,3]thiazole Derivatives The compound in -(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide, replaces the triazole with an imidazothiazole core.

Substituent Effects

A. Fluorophenyl Groups
Both the target compound and ’s derivative incorporate 4-fluorophenyl substituents. Fluorination typically enhances metabolic stability and lipophilicity, but the position (e.g., 4-fluorophenyl vs. 2,4-difluorophenyl in ) influences steric and electronic interactions .

B. Thioether vs. Thione Functionality
The target compound’s thioacetamide group contrasts with the thione (C=S) in ’s compounds [7–9]. The thioether linkage (C-S-C) reduces reactivity compared to thiones, which may impact redox activity or enzyme inhibition mechanisms .

Spectral and Physicochemical Properties

Infrared Spectroscopy

  • Target Compound (Inferred): Expected C=O (amide I) stretch ~1650 cm⁻¹, C-N stretch ~1250–1300 cm⁻¹, and absence of S-H bands (~2500–2600 cm⁻¹) due to thioether formation .
  • Compounds [7–9] (): Exhibit C=S stretches at 1247–1255 cm⁻¹ and NH bands at 3278–3414 cm⁻¹, confirming thione tautomerism .

NMR Analysis While specific data for the target compound are unavailable, analogous S-alkylated triazoles in show distinct shifts for aromatic protons (δ 7.2–8.1 ppm) and methyl/methylene groups adjacent to sulfur (δ 3.8–4.5 ppm) .

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